Methyl 5-(cyanomethyl)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(cyanomethyl)-2-methylbenzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a cyanomethyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Methyl 5-(cyanomethyl)-2-methylbenzoate is a complex organic compoundCompounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The this compound could potentially participate in such reactions, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling reactions, in which similar compounds participate, play a significant role in the synthesis of various organic compounds . These reactions contribute to the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
A study on similar cyanomethyl vinyl ether derivatives predicted favorable adme properties, highlighting potential as anticancerous agents .
Result of Action
Compounds with similar structures have shown significant activity in various biological assays . For instance, certain cyanomethyl vinyl ether derivatives demonstrated significant antiproliferative activity against various carcinoma cells .
Action Environment
It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(cyanomethyl)-2-methylbenzoate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and efficient processes. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyanomethyl)-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzoates.
Scientific Research Applications
Methyl 5-(cyanomethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(cyanomethyl)benzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 4-(cyanomethyl)benzoate: Another isomer with the cyanomethyl group at a different position.
Ethyl 5-(cyanomethyl)-2-methylbenzoate: Similar compound with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(cyanomethyl)-2-methylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and applications. The position of the cyanomethyl and methyl groups on the benzene ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
methyl 5-(cyanomethyl)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-3-4-9(5-6-12)7-10(8)11(13)14-2/h3-4,7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTTZMVXNSLBRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.